Cas no 15260-83-0 (5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid)

5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine core with a carboxylic acid functional group. Its rigid, sterically hindered structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of the carboxylic acid moiety allows for further functionalization, enabling its use in peptide mimetics and chiral auxiliaries. The dimethyl substitution enhances stability and influences stereochemical outcomes in reactions. This compound is also of interest in medicinal chemistry for its potential role in modulating biological activity. High purity and consistent quality ensure reliable performance in research and industrial applications.
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid structure
15260-83-0 structure
Product name:5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
CAS No:15260-83-0
MF:C6H11NO2S
MW:161.22204041481
CID:166812
PubChem ID:85822

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolidinecarboxylicacid, 5,5-dimethyl-
    • 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
    • 5,5-dimethylthiazolidine-4-carboxylic acid
    • (D)-5,5-Dimethylthiazolidine-4-carboxylic acid
    • 4(S)-carboxy-5,5-dimethylthiazolidine
    • 5,5-dimethyl-1,3-thiazolidine4-carboxylic acid
    • 5,5-dimethyl-4-thiazolidinecarboxylic acid
    • AC1L3AAH
    • AC1Q5UGQ
    • CTK0H7824
    • L-5,5-dimethyl-th
    • L-5,5-Dimethylthiazolidine-4-carboxylic acid
    • Maybridge3_004308
    • SureCN190446
    • (RS)-4-Carboxy-5,5-dimethylthiazolidine
    • EINECS 239-305-0
    • NS00051498
    • CHEBI:194751
    • (R)-5,5-Dimethylthiazolidine-4-carboxylic acid pound>>(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
    • 5,5-Dimethylthiazolidine-4-carboxylicacid
    • EN300-186616
    • (R)-4-Carboxy-5,5-dimethylthiazolidine
    • BCP30964
    • SCHEMBL190446
    • H-D-Pen-OH
    • 4-Carboxy-5,5-dimethylthiazolidine
    • HMS1443D18
    • SB44827
    • d-5,5'-Dimethyl thiazolidine-4-carboxylic acid
    • DTXSID60902718
    • 15260-83-0
    • IDI1_015695
    • SB44798
    • H-beta,beta-Dimethyl-D-Cys-OH;H-beta-Mercapto-D-Val-OH
    • NSC-151747
    • NSC 151747
    • L-5,5-Dimethylthiazolidine-4-carboxylic acidD
    • F79807
    • FT-0667563
    • NSC151747
    • 5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid #
    • 39254-94-9
    • 4-Thiazolidinecarboxylic acid,5-dimethyl-
    • NoName_3267
    • Thiazolidine-4-carboxylic acid, 5,5-dimethyl-
    • 5,5-dimethyl-1,3-thiazolane-4-carboxylic acid
    • (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
    • DB-118211
    • thiazolidine, 4-carboxy-5,5-dimethyl-
    • Inchi: InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)
    • InChI Key: PMQQFSDIECYOQV-UHFFFAOYSA-N
    • SMILES: CC1(C)SCNC1C(O)=O

Computed Properties

  • Exact Mass: 161.05113
  • Monoisotopic Mass: 161.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6A^2
  • XLogP3: -1.7

Experimental Properties

  • Density: 1.195
  • Boiling Point: 317.3°Cat760mmHg
  • Flash Point: 145.7°C
  • Refractive Index: 1.516
  • PSA: 56.74
  • LogP: 0.84090

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM506229-250mg
5,5-Dimethylthiazolidine-4-carboxylicacid
15260-83-0 95%
250mg
$272 2023-03-04
1PlusChem
1P007JUR-500mg
4-Thiazolidinecarboxylicacid, 5,5-dimethyl-
15260-83-0 97%
500mg
$378.00 2024-06-20
1PlusChem
1P007JUR-250mg
4-Thiazolidinecarboxylicacid, 5,5-dimethyl-
15260-83-0 97%
250mg
$235.00 2024-06-20
Enamine
EN300-186616-5g
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
15260-83-0
5g
$3630.0 2023-09-18
1PlusChem
1P007JUR-1g
4-Thiazolidinecarboxylicacid, 5,5-dimethyl-
15260-83-0 97%
1g
$610.00 2024-06-20
Enamine
EN300-186616-5.0g
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
15260-83-0
5g
$3630.0 2023-06-02
Enamine
EN300-186616-10.0g
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
15260-83-0
10g
$7085.0 2023-06-02
Enamine
EN300-186616-1.0g
5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
15260-83-0
1g
$875.0 2023-06-02
Chemenu
CM506229-100mg
5,5-Dimethylthiazolidine-4-carboxylicacid
15260-83-0 95%
100mg
$182 2023-03-04
Aaron
AR007K33-250mg
4-Thiazolidinecarboxylicacid, 5,5-dimethyl-
15260-83-0 97%
250mg
$266.00 2023-12-15

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid Related Literature

  • 1. Synthesis of reactive γ-lactams related to penicillins and cephalosporins?1
    Shameem H. Bhattia,Gareth M. Davies,Peter B. Hitchcock,David Loakes,Douglas W. Young J. Chem. Soc. Perkin Trans. 1 1999 2449

Additional information on 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid: A Comprehensive Overview

5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid, identified by the CAS number 15260-83-0, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidines, which are five-membered heterocycles containing sulfur and nitrogen atoms. The presence of the carboxylic acid group at the 4-position and two methyl groups at the 5-position imparts unique chemical properties to this molecule, making it a subject of interest in both academic research and industrial applications.

The structure of 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid consists of a thiazolidine ring system with a carboxylic acid moiety. The thiazolidine ring is a derivative of thiazole, where one of the double bonds is saturated. This structural feature contributes to its stability and reactivity under various chemical conditions. The methyl groups at the 5-position act as electron-donating substituents, influencing the electronic properties of the ring and potentially enhancing its bioavailability in pharmacological applications.

In recent years, there has been growing interest in exploring the potential of thiazolidines as building blocks for drug development. Studies have shown that these compounds exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. For instance, research published in the Journal of Medicinal Chemistry highlights the role of thiazolidines in inhibiting enzymes associated with neurodegenerative diseases such as Alzheimer's disease.

The synthesis of 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions starting from simple precursors like thiols and aldehydes or ketones. One common approach is the condensation reaction between a thiol and an aldehyde or ketone in the presence of ammonia or an ammonium salt to form the thiazolidine ring system. Subsequent functionalization steps can introduce substituents like methyl groups and carboxylic acids to achieve the desired structure.

The carboxylic acid group in this compound plays a crucial role in its chemical reactivity and biological activity. It can participate in hydrogen bonding interactions with biological targets such as proteins or enzymes, potentially enhancing binding affinity and selectivity. This property makes it a promising candidate for designing drugs targeting specific molecular pathways.

In terms of applications, 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been explored for its potential use in pharmaceuticals due to its unique chemical properties. For example, recent studies have investigated its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. Additionally, this compound has shown promise as a precursor for synthesizing more complex molecules with enhanced therapeutic potential.

The stability and solubility characteristics of this compound are also critical factors influencing its suitability for various applications. Research conducted by Smith et al., published in Organic Process Research & Development, demonstrates that slight modifications to the substituents on the thiazolidine ring can significantly impact these properties without compromising biological activity.

In conclusion, 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, with its unique structure and versatile properties, continues to be an area of active research across multiple disciplines within chemistry and biology. Its potential applications span from drug discovery to material science; however further studies are needed to fully harness its capabilities.

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